Isodecyl undecyl phthalate

Description

Properties

CAS No. |

96507-81-2 |

|---|---|

Molecular Formula |

C29H48O4 |

Molecular Weight |

460.7 g/mol |

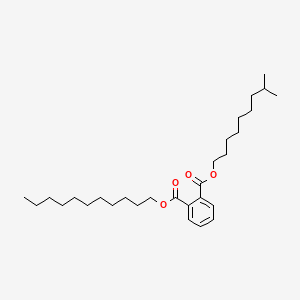

IUPAC Name |

2-O-(8-methylnonyl) 1-O-undecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C29H48O4/c1-4-5-6-7-8-9-10-13-18-23-32-28(30)26-21-16-17-22-27(26)29(31)33-24-19-14-11-12-15-20-25(2)3/h16-17,21-22,25H,4-15,18-20,23-24H2,1-3H3 |

InChI Key |

YEENWFLPSQDAJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Single Esterification

- Raw materials : Phthalic anhydride and isodecyl alcohol (or isodecyl + undecyl alcohol mixture).

- Molar ratio : Alcohol to phthalic anhydride ranges from 2.1:1 to 3.0:1, with an optimal range of 2.5–2.7:1 for best yield.

- Conditions :

- Reactor equipped with agitator, thermometer, water trap, nitrogen inlet.

- Nitrogen atmosphere to prevent oxidation.

- Heat to 140–150 °C and maintain for 10 minutes.

- Outcome : Formation of monoester intermediate (phthalic acid monoester with isodecyl/undecyl alcohol).

Double Esterification (Diesterification)

- Catalyst : Titanium isopropylate (Ti isopropyl propionate) added at 0.02–1% by weight relative to phthalic anhydride, optimally 0.05–0.3%.

- Conditions :

- Continue stirring under nitrogen.

- Heat to 180 °C, add catalyst.

- Further heat to 190–240 °C, typically 210–230 °C.

- Maintain isothermal reaction for 3–6 hours, optimally 3–4 hours.

- Outcome : Conversion to diester product (Isodecyl undecyl phthalate crude product).

Aftertreatment Procedures

Dealcoholization

- Method : Vacuum distillation to remove excess alcohol.

- Conditions :

- Pressure: -0.085 to -0.095 MPa.

- Temperature: 170–180 °C.

- Continue until no further alcohol distills off.

Alkali Cleaning and Washing

- Alkali cleaning :

- Add 5% aqueous sodium hydroxide solution (approx. 25 g per batch).

- Stir at 90–95 °C for 1 hour.

- Repeat alkali cleaning 1–3 times.

- Separate phases after each cleaning.

- Washing :

- Wash with water at 90–95 °C twice.

- Water amount: 1/4 weight of thick ester per wash.

- Continue washing until wash water pH is neutral (7–8).

Refining (Stripping)

- Method : Steam distillation to remove low-boiling impurities.

- Conditions :

- Temperature: 180 ± 5 °C.

- Continue until no odor or impurities remain.

- Outcome : High purity this compound with ester content 99.8–99.9% and colority 10–30 (platinum cobalt scale).

Experimental Data and Optimization

Several embodiments of the process were tested varying catalyst amount, reaction temperature, and time. Key findings include:

| Parameter | Range Tested | Optimal Range | Effect on Product Quality |

|---|---|---|---|

| Molar ratio (Alcohol:Phthalic anhydride) | 2.1:1 to 3.0:1 | 2.5–2.7:1 | Higher ratio improves esterification yield |

| Catalyst (Ti isopropylate) % wt. | 0.02–1% | 0.05–0.3% | Adequate catalyst improves reaction rate |

| Double esterification temperature | 190–240 °C | 210–230 °C | Higher temp accelerates reaction |

| Double esterification time | 3–6 hours | 3–4 hours | Sufficient time for complete esterification |

| Alkali cleaning cycles | 1–3 times | 2 times | Multiple cleanings improve purity |

Table: Effect of Catalyst Amount on Product Quality (Representative Data)

| Catalyst Amount (% wt.) | Acid Number (mg KOH/g) | Ester Content (%) | Colority (Pt-Co) |

|---|---|---|---|

| 0.02 | 0.15 | 99.5 | 30 |

| 0.05 | 0.10 | 99.8 | 20 |

| 0.3 | 0.08 | 99.9 | 10 |

| 1.0 | 0.07 | 99.9 | 10 |

Table: Effect of Reaction Temperature on Product Quality

| Temperature (°C) | Acid Number (mg KOH/g) | Ester Content (%) | Colority (Pt-Co) |

|---|---|---|---|

| 190 | 0.20 | 99.4 | 30 |

| 210 | 0.12 | 99.7 | 20 |

| 230 | 0.08 | 99.9 | 10 |

Table: Effect of Reaction Time on Product Quality

| Time (hours) | Acid Number (mg KOH/g) | Ester Content (%) | Colority (Pt-Co) |

|---|---|---|---|

| 3 | 0.15 | 99.6 | 25 |

| 4 | 0.10 | 99.8 | 15 |

| 6 | 0.08 | 99.9 | 10 |

Advantages of the Method

- Nitrogen atmosphere prevents oxidation and side reactions.

- Two-step esterification ensures high conversion and purity.

- Use of titanium isopropylate catalyst enhances reaction efficiency.

- Alkali cleaning and washing eliminate acidic and colored impurities without the need for activated carbon decolorization.

- Vacuum dealcoholization and steam stripping remove residual alcohol and low-boiling impurities, yielding a product with high ester content and excellent color quality.

- The process is scalable and suitable for industrial production with simplified steps and improved yield.

Chemical Reactions Analysis

Key Reaction Details

| Parameter | Description |

|---|---|

| Reactants | Phthalic anhydride (1,2-benzenedicarboxylic acid anhydride), isodecyl alcohol, undecyl alcohol |

| Catalyst | Typically acid catalysts (e.g., sulfuric acid) |

| Conditions | Elevated temperatures (80–120°C), reflux |

| Products | Isodecyl undecyl phthalate, water, and unreacted alcohol |

This reaction produces a mixture of isomers due to the branched nature of the isodecyl alcohol .

Hydrolysis Reactions

Phthalates undergo hydrolysis under acidic or basic conditions, yielding benzene-1,2-dicarboxylic acid and the corresponding alcohols. For this compound:

Hydrolysis Pathways

| Condition | Products |

|---|---|

| Acidic (H₃O⁺) | Phthalic acid, isodecyl alcohol, undecyl alcohol |

| Basic (OH⁻) | Disodium phthalate, isodecyl alcohol, undecyl alcohol |

The reaction reversibility is influenced by the strength of the acid/base and temperature .

Biodegradation Pathways

This compound undergoes biodegradation in environmental systems, primarily through microbial action. Key degradation products include:

Primary Degradation Products

| Pathway | Products |

|---|---|

| Anaerobic | Mono-esters (e.g., mono-isodecyl phthalate) |

| Aerobic | Oxidative metabolites (e.g., phthalic acid derivatives) |

Biodegradation rates depend on environmental factors like oxygen availability and microbial communities .

Reactivity with Acids and Bases

This compound reacts with strong acids and alkali metals , releasing heat and forming alcohols. For example:

-

Acidic conditions : Liberates isodecyl alcohol and undecyl alcohol via hydrolysis .

-

Alkali metals : Generates hydrogen gas and metal salts (e.g., sodium phthalate) .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic | Concentrated H₂SO₄, heat | Alcohols, phthalic acid |

| Basic | NaOH, ethanol | Sodium phthalate, alcohols |

Plasticizer Interactions

As a plasticizer, this compound interacts with polymers (e.g., PVC) through physical blending rather than chemical bonding. Its effectiveness depends on:

-

Polarity : Weak polar interactions with the polymer matrix .

-

Concentration : At high concentrations, plasticizer-plasticizer interactions dominate, reducing efficacy .

Toxicological Metabolism

In biological systems, this compound undergoes hydrolysis to form mono-esters, which are further oxidized to carboxylic acid derivatives . These metabolites are more water-soluble and excreted via urine .

Environmental Fate

| Fate Process | Key Data |

|---|---|

| Partitioning | Log Kₒw = ~10–11, indicating high hydrophobicity . |

| Volatilization | Low vapor pressure (~10⁻⁹ kPa) . |

| Persistence | Resistant to biodegradation in anaerobic conditions . |

Scientific Research Applications

Plasticizer in PVC Products

Isodecyl undecyl phthalate is extensively utilized as a plasticizer in PVC applications. Its incorporation into PVC formulations improves flexibility, durability, and resistance to environmental stressors. Common applications include:

- Wire and Cable Insulation : Enhances flexibility and thermal stability.

- Automotive Components : Used in interior trims and sealants to improve aesthetic appeal and durability.

- Flooring and Wall Coverings : Provides resilience against wear and tear.

Toxicity Studies and Health Implications

Research has indicated potential health risks associated with phthalate exposure, including developmental toxicity. A study conducted by the Environmental Protection Agency (EPA) highlighted that this compound poses unreasonable risks to female workers of reproductive age due to inhalation exposure during manufacturing processes involving spray adhesives and sealants .

Table 1: Summary of Toxicity Findings for this compound

Regulatory Considerations

The regulatory landscape surrounding phthalates, including this compound, is evolving. The EPA has identified specific conditions under which this compound may pose risks to human health, particularly for workers exposed to high concentrations . Regulatory bodies are increasingly scrutinizing the use of phthalates due to their potential endocrine-disrupting effects.

Case Study 1: Cumulative Risk Assessment

A case study published in Environmental Health Perspectives utilized an Adverse Outcome Pathway (AOP) framework to assess the cumulative risk of exposure to multiple phthalates, including this compound. The study emphasized the need for comprehensive data integration to evaluate health risks associated with co-exposure to these chemicals .

Case Study 2: Phthalate Exposure in Children

Research has indicated that children exposed to phthalates through various sources, including medical devices and household products, may experience adverse developmental outcomes. A notable study highlighted elevated urinary metabolite concentrations among children using specific medications that contained phthalates as excipients . This underscores the importance of monitoring phthalate levels in consumer products.

Mechanism of Action

The mechanism of action of isodecyl undecyl phthalate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and workability. In biological systems, this compound can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalates with alkyl chains ranging from C7 to C11 are structurally and functionally similar to isodecyl undecyl phthalate. Below is a comparative analysis of key analogs:

Di-isodecyl Phthalate (DIDP)

- Structure : DIDP (CAS 68515-49-1 or 26761-40-0) consists of two branched isodecyl (C10) chains. Despite differing CAS numbers, DIDP products are interchangeable in industrial applications due to identical synthesis pathways .

- Physicochemical Properties :

- Toxicity: DIDP exhibits a threshold-based toxicological profile.

Di-isononyl Phthalate (DINP)

- Structure: DINP (CAS 68515-48-0) contains branched isononyl (C9) chains.

- Physicochemical Properties :

- Molecular weight: ~418.6 g/mol

- Formula: C26H42O4

- Boiling point: ~290°C

- Applications : Predominantly used in toys, flooring, and coated fabrics.

Decyl Dodecyl Phthalate

- Structure : A mixed ester with decyl (C10) and dodecyl (C12) chains (CAS 94054-35-0).

Diundecyl Phthalate

- Structure : Contains two undecyl (C11) chains (CAS 688556).

Comparative Data Table

*Note: The molecular formula of this compound is inferred from its branched C10 and C11 chains, likely resembling C30H50O4.

Key Research Findings

- Structure-Activity Relationship : Longer and more branched alkyl chains (e.g., C10-C11 in this compound) reduce volatility and bioavailability compared to low-molecular-weight phthalates like DEHP .

- Regulatory Status : While DIDP and DINP are restricted in children’s products under EU REACH and CPSIA, this compound remains less regulated due to insufficient exposure and toxicity data .

Biological Activity

Isodecyl undecyl phthalate (IDUP) is a high molecular weight phthalate ester that has garnered attention due to its applications as a plasticizer and its potential biological effects. This article delves into the biological activity of IDUP, focusing on its toxicity, metabolic pathways, and implications for human health based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its branched alkyl chains, which contribute to its physical properties and biological interactions. Its chemical formula can be represented as , with a molecular weight of approximately 446.68 g/mol. The structure consists of two long-chain alkyl groups (C10), making it part of the category of high molecular weight phthalates.

Acute and Chronic Toxicity

Studies indicate that high molecular weight phthalates, including IDUP, generally exhibit low acute toxicity. For instance, an acute oral study reported an LD50 greater than 15,800 mg/kg body weight for similar di-C11 phthalate esters . However, chronic exposure studies have revealed significant findings:

- Carcinogenicity : A 26-week study in rasH2 mice showed non-neoplastic liver changes such as parenchymal inflammation and hepatocellular hypertrophy, alongside an increased incidence of hepatocellular adenomas at higher dietary concentrations of IDUP . This suggests a potential carcinogenic risk that warrants further investigation.

- Organ Toxicity : Repeated dose studies have indicated dose-related increases in liver and kidney weights, with significant changes observed at lower exposure levels . These findings highlight the need for careful assessment of long-term exposure risks.

Metabolic Pathways

The metabolism of IDUP involves its conversion to monoesters, which are the primary metabolites detected in biological samples. The oxidative metabolites are crucial biomarkers for assessing exposure levels in humans . Research has shown that these metabolites can be effectively monitored to evaluate human exposure to IDUP.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

IDUP has been linked to the activation of PPARα, a nuclear receptor involved in lipid metabolism and cell proliferation. Activation of PPARα has been associated with various toxicological effects, including hepatocarcinogenesis in rodent models . The role of PPARα in mediating the biological effects of IDUP suggests that it could influence both metabolic processes and potential tumorigenesis.

Case Studies

- Human Exposure Assessment : A study assessed human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers. The findings indicated that IDUP is prevalent in various consumer products, raising concerns about cumulative exposure from multiple sources .

- Environmental Impact : Research evaluating the environmental persistence and bioaccumulation potential of IDUP has found that while it does not significantly bioaccumulate, its widespread use necessitates monitoring due to potential ecological impacts .

Summary Table of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 15,800 mg/kg (low acute toxicity) |

| Chronic Toxicity | Increased liver weights; hepatocellular adenomas in rasH2 mice at 1% dietary concentration |

| Metabolism | Primary metabolites are monoesters; oxidative metabolites used as biomarkers for exposure |

| PPAR Activation | Activation linked to hepatocarcinogenesis and metabolic changes |

| Environmental Persistence | Low bioaccumulation potential; requires monitoring due to widespread use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.